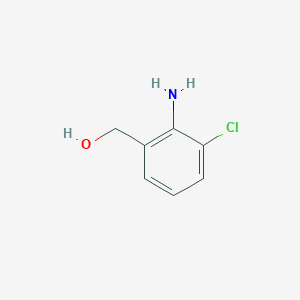

(2-Amino-3-chlorophenyl)methanol

Beschreibung

Contextualizing (2-Amino-3-chlorophenyl)methanol within Chemical Research

This compound, identified by the CAS number 61487-25-0, is an organic compound that belongs to the classes of benzyl (B1604629) alcohols and aniline (B41778) derivatives. matrixscientific.combldpharm.comIts molecular structure is characterized by a phenyl ring substituted at the C1, C2, and C3 positions with a hydroxymethyl (-CH2OH), an amino (-NH2), and a chloro (-Cl) group, respectively.

This trifunctional arrangement provides multiple reactive sites, making it a valuable intermediate in organic synthesis. The presence of the amino and hydroxyl groups allows for a wide range of chemical transformations, while the chlorine atom can influence the electronic properties of the ring and serve as a site for further functionalization through various coupling reactions.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 61487-25-0 |

| Molecular Formula | C7H8ClNO |

| Molecular Weight | 157.60 g/mol |

This table summarizes the basic chemical identification and properties of the compound. matrixscientific.combldpharm.com

Significance and Research Trajectory of this compound

The primary significance of this compound in the scientific community lies in its role as a crucial precursor for the synthesis of pharmacologically active compounds. Research has established it as a key reactant in the development of molecules targeting significant biological pathways.

A notable application of this compound is in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. creighton.eduresearchgate.netnih.govnih.govCGRP is a neuropeptide involved in pain pathways, and its antagonists are a major area of research for the treatment of migraines. The specific stereochemistry and electronic nature of this compound make it an ideal starting point for constructing the complex molecular architectures required for potent CGRP receptor blockade.

Furthermore, this compound serves as a building block for inhibitors of Phosphoinositide 3-kinases (PI3K). nih.govnih.govThe PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many forms of cancer. nih.govConsequently, the development of PI3K inhibitors is a major focus in oncology research. The 2-amino-3-chlorophenyl scaffold, derived from this compound, is a key structural motif in certain classes of these inhibitors.

The research trajectory for this compound has thus been closely tied to advancements in medicinal chemistry. Its utility has evolved from a simple organic building block to a high-value intermediate for creating targeted therapeutics. The ongoing exploration of its derivatives continues to open new avenues for drug discovery, particularly in the fields of neurology and oncology.

Table 2: Key Research Applications of this compound

| Therapeutic Target | Application Area | Significance |

|---|---|---|

| CGRP Receptor | Migraine Treatment | Used as a precursor to synthesize antagonists that block the CGRP pathway. creighton.eduresearchgate.netnih.govnih.gov |

| PI3K/AKT Pathway | Cancer Therapy | Serves as a key scaffold for developing inhibitors of PI3K, a crucial enzyme in cancer cell signaling. nih.govnih.gov|

This table highlights the significant roles of this compound in the synthesis of targeted therapeutic agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-amino-3-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHOYQMBAUMKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556741 | |

| Record name | (2-Amino-3-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61487-25-0 | |

| Record name | (2-Amino-3-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Reaction Pathways of 2 Amino 3 Chlorophenyl Methanol

Established Synthetic Routes to (2-Amino-3-chlorophenyl)methanol

The preparation of this compound primarily relies on established organic chemistry transformations. These routes can be broadly categorized into multi-step strategies and conceptual one-pot approaches, with further considerations for stereochemical control and industrial-scale production.

Multi-step synthesis provides a reliable, albeit lengthier, pathway to this compound, allowing for purification of intermediates at each stage. A common and logical approach involves the reduction of a carbonyl group from a corresponding benzoic acid or benzaldehyde (B42025) precursor.

One plausible synthetic route begins with 2-chloro-6-nitrotoluene (B1664060) . This starting material can undergo oxidation of the methyl group to a carboxylic acid, followed by reduction of the nitro group to an amine, and finally, reduction of the carboxylic acid to the desired benzyl (B1604629) alcohol. Alternatively, a more direct route involves the initial reduction of the nitro group of 2-chloro-6-nitrotoluene to form 2-chloro-6-aminotoluene. The methyl group can then be functionalized.

A more frequently documented pathway initiates from precursors like 2-amino-3-chlorobenzoic acid or 2-amino-3-chlorobenzaldehyde (B1290574) . The synthesis of the key intermediate, 2-amino-3-chlorobenzoic acid, has been reported via two main methods:

The reduction of 3-chloro-2-nitrobenzoic acid.

An ammonolysis reaction involving 2,3-dichlorobenzoic acid, where a chlorine atom is displaced by an amino group under pressure in the presence of a copper catalyst.

Once 2-amino-3-chlorobenzoic acid is obtained, it can be reduced to this compound. This reduction is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). Similarly, if 2-amino-3-chlorobenzaldehyde is used as the intermediate, a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) can be employed to selectively reduce the aldehyde to the primary alcohol. The synthesis of 1,2-amino alcohols, the class of compounds to which the target molecule belongs, is a well-established area of organic synthesis with numerous documented strategies. researchgate.net

Table 1: Overview of a Plausible Multi-step Synthesis

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 3-Chloro-2-nitrobenzoic acid | H₂, Platinum catalyst | 2-Amino-3-chlorobenzoic acid |

| 2 | 2-Amino-3-chlorobenzoic acid | 1. SOCl₂ or (COCl)₂2. NaBH₄ | This compound |

| Alternative Step 1 | 2,3-Dichlorobenzoic acid | Aqueous NH₃, Copper catalyst, 150-220°C | 2-Amino-3-chlorobenzoic acid |

One-pot reactions, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. While specific one-pot syntheses for this compound are not extensively documented in the literature, general methods for preparing 1,2-amino alcohols are well-established and could be adapted. nih.gov

For instance, a four-component one-pot reaction has been developed that assembles an amine, an aldehyde, and methanol (B129727) under mild, aqueous conditions using a TiCl₃/t-BuOOH system to generate 1,2-amino alcohols. acs.org Another approach involves a cascade reaction beginning with C-H bond hydroxylation at the benzylic position, followed by the reduction of a nitrile or amide group, using molecular oxygen as the oxidant and a hydride source as the reductant. nih.gov These methodologies showcase the potential for developing a streamlined, one-pot synthesis for this compound from simpler, readily available starting materials.

The development of enantioselective synthetic routes is crucial for producing specific stereoisomers, which is often a requirement for pharmaceutical applications. For analogs of this compound, several strategies can be employed to control stereochemistry.

One effective method is the Sharpless asymmetric epoxidation . A reported enantioselective synthesis of a morpholine (B109124) derivative utilizes 3-chlorocinnamic acid as a starting point. nih.gov The acid is first converted to an ester and then reduced to 3-chlorocinnamyl alcohol. This allylic alcohol then undergoes a highly stereoselective epoxidation using a titanium isopropoxide catalyst and a chiral diethyl tartrate (D- or L-DET) ligand, which establishes the desired stereocenters in the molecule. nih.gov

Another powerful approach is biocatalysis, which uses enzymes to perform highly selective transformations. For example, the enantioselective reduction of a ketone precursor, 2-chloro-1-(3-chlorophenyl)ethanone, to the corresponding chiral alcohol, (S)-2-chloro-1-(3-chlorophenyl)ethanol, has been achieved using microbial cultures like Hansenula polymorpha or Rhodococcus globerulus. mdpi.com These enzymatic methods can provide high yields and excellent enantiomeric excess, highlighting their utility in preparing chiral building blocks related to the target compound. mdpi.com

For the large-scale production of this compound, efficiency, safety, and cost-effectiveness are paramount. Modern techniques like continuous flow chemistry are well-suited for this purpose. In a flow process, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to higher yields, improved safety by minimizing the volume of hazardous materials at any given time, and easier automation and scale-up.

Furthermore, patents for related processes, such as the synthesis of 2-amino-3-chlorobenzoic acid, describe conditions suitable for industrial-scale batch production, including specific temperatures, pressures, and catalyst loads that have been optimized for high yield and purity.

Precursor Compounds and Starting Materials in the Synthesis of this compound

The selection of appropriate starting materials is fundamental to any synthetic strategy. The synthesis of this compound can originate from several key precursors, which are often commercially available or can be prepared via established methods.

Table 2: Key Precursors and Starting Materials

| Precursor Compound | CAS Number | Role in Synthesis |

| 2-Amino-3-chlorobenzoic acid | 2905-27-3 | Direct precursor, reduced to the target alcohol. chemicalbook.com |

| 2-Amino-3-chlorobenzaldehyde | 62395-53-7 | Direct precursor, reduced to the target alcohol. |

| 3-Chloro-2-nitrobenzoic acid | 13437-01-9 | Precursor to 2-amino-3-chlorobenzoic acid via reduction. chemicalbook.com |

| 2,3-Dichlorobenzoic acid | 50-45-3 | Precursor to 2-amino-3-chlorobenzoic acid via ammonolysis. chemicalbook.com |

| 2-Chloro-6-nitrotoluene | 83-42-1 | Early-stage precursor requiring functionalization of both nitro and methyl groups. |

| 3-Chlorocinnamic acid | 1866-38-2 | Starting material for enantioselective routes to chiral analogs. nih.gov |

The synthesis of these precursors is also well-documented. For example, 2-chloro-6-nitrotoluene can be prepared by the chlorination of o-nitrotoluene using chlorine gas in the presence of an iron catalyst. 2-Amino-3-chlorobenzoic acid can be produced on an industrial scale from 2,3-dichlorobenzoic acid. chemicalbook.com

Chemical Transformations and Derivatization of this compound

This compound is a valuable building block in medicinal chemistry, primarily due to its bifunctional nature. chemicalbook.com The presence of both a primary amino group (-NH₂) and a primary alcohol group (-CH₂OH) allows for a wide range of chemical transformations and derivatization reactions. These functional groups serve as handles to incorporate the 2-amino-3-chlorobenzyl moiety into more complex molecular scaffolds.

This compound is a known reactant in the synthesis of potent inhibitors for biological targets such as Phosphatidylinositol 3-kinase (PI3K) and Calcitonin gene-related peptide (CGRP) receptors . chemicalbook.com In these syntheses, the amino group can act as a nucleophile to form new carbon-nitrogen bonds, for example, by reacting with electrophilic heterocyclic cores common in kinase inhibitors, such as triazines or pyrimidines. acs.org

Common derivatization reactions include:

N-Acylation/N-Alkylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides, or alkylated with alkyl halides to form secondary or tertiary amines.

O-Alkylation/O-Esterification: The hydroxyl group can be converted into an ether via Williamson ether synthesis or esterified using carboxylic acids or their derivatives.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2-amino-3-chlorobenzaldehyde) using mild oxidizing agents like manganese dioxide, or further to the carboxylic acid (2-amino-3-chlorobenzoic acid) with stronger oxidants.

Cyclization Reactions: The proximity of the amino and hydroxyl groups can facilitate intramolecular cyclization reactions to form heterocyclic systems under appropriate conditions.

These transformations allow chemists to systematically modify the structure of this compound to optimize the biological activity, selectivity, and pharmacokinetic properties of the final drug candidates. The acetylation of amino groups with reagents like acetic anhydride (B1165640) is a common derivatization technique used to enhance detection in analytical methods like NMR. nih.gov

Oxidation Reactions of this compound

The primary alcohol group of this compound can be selectively oxidized to the corresponding aldehyde, 2-Amino-3-chlorobenzaldehyde. This transformation is a critical step in many synthetic sequences, as the resulting aldehyde is a key precursor for building heterocyclic rings.

A highly effective method for this oxidation involves a copper(I) iodide/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system. nih.gov This reaction proceeds under mild, aerobic conditions at room temperature, using molecular oxygen as the terminal oxidant. nih.gov For aminobenzyl alcohols bearing a halogen substitution, this system provides good to excellent yields of the corresponding carbonyl derivatives. nih.gov Specifically, for an aminobenzyl alcohol with a chlorine atom at the ortho position relative to the alcohol, the corresponding aldehyde was obtained in a 65% yield. nih.gov A key advantage of this protocol is the absence of over-oxidized carboxylic acid byproducts. nih.gov

The general procedure involves stirring the alcohol with copper(I) iodide (CuI), 4-dimethylaminopyridine (B28879) (DMAP), and TEMPO in acetonitrile (B52724) under an oxygen atmosphere. nih.gov

| Reactant | Catalyst System | Oxidant | Product | Yield (%) | Reference |

| This compound | CuI / TEMPO / DMAP | O₂ | 2-Amino-3-chlorobenzaldehyde | 65 | nih.gov |

Other oxidizing agents common for converting benzyl alcohols to aldehydes or ketones, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), are also applicable to substituted aminobenzyl alcohols. Kinetic studies on the oxidation of the parent compound, o-aminobenzyl alcohol, using potassium persulphate with a silver(I) catalyst have been performed to understand the reaction rates and thermodynamic parameters under neutral pH conditions. rasayanjournal.co.in

Reduction Reactions of this compound

The functional groups of this compound can also undergo reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the benzylic alcohol group to a methyl group, yielding 2-amino-3-chloro-toluene. This type of reaction is characteristic of similar compounds like (2-Amino-6-chlorophenyl)methanol, which can be reduced to (2-Amino-6-chlorophenyl)methane.

Conversely, reduction reactions are fundamental to the synthesis of this compound itself. The most common route involves the reduction of the corresponding carbonyl compound, 2-amino-3-chlorobenzaldehyde or a related ketone. This reduction can be achieved with hydride reagents such as sodium borohydride (NaBH₄) or LiAlH₄ in a suitable solvent like ethanol (B145695) or tetrahydrofuran (THF).

| Precursor | Reducing Agent | Product | Reference |

| 2-Amino-3-chlorobenzaldehyde | NaBH₄ or LiAlH₄ | This compound | |

| This compound | LiAlH₄ | 2-Amino-3-chlorotoluene |

Nucleophilic Substitution Reactions Involving this compound

The primary amino group (-NH₂) in this compound is nucleophilic and can readily participate in substitution reactions. It can react with electrophiles such as alkyl halides or acyl chlorides to form N-substituted derivatives. These reactions typically involve the displacement of a leaving group from the electrophile by the nitrogen atom of the amine. Acylation, a specific and highly useful type of nucleophilic substitution, is detailed in section 2.3.5. The nucleophilicity of the amino group is central to its role in forming heterocyclic structures through cyclization reactions where it attacks an internal electrophilic center.

Cyclization Reactions and Heterocyclic Ring Formation Utilizing this compound Derivatives

This compound is a valuable precursor for synthesizing fused heterocyclic compounds, particularly quinazolines. A one-pot reaction allows for the synthesis of 2-substituted quinazolines through a cesium hydroxide (B78521) (CsOH)-mediated aerobic oxidative cyclocondensation of 2-aminoarylmethanols with various nitriles. rsc.org In this process, the alcohol is first oxidized in situ to the corresponding aldehyde, which then undergoes condensation with the amine and the nitrile, followed by cyclization and aromatization to form the quinazoline (B50416) ring system. rsc.org

The general scheme for this transformation is as follows:

Oxidation : The primary alcohol is oxidized to 2-amino-3-chlorobenzaldehyde.

Condensation & Cyclization : The aldehyde reacts with a nitrile (R-CN) and the internal amino group, mediated by CsOH, to form the heterocyclic ring.

This method provides a direct route to quinazoline derivatives from readily available starting materials. rsc.org

| Reactants | Mediator/Conditions | Product Type | Reference |

| This compound, Nitrile (R-CN) | CsOH·H₂O, Dioxane, 100 °C, Air | 8-Chloro-2-substituted-quinazoline | rsc.org |

Furthermore, the amino group can participate in other intramolecular cyclizations. For instance, related aniline (B41778) derivatives can undergo nucleophilic 5-exo-trig cyclization to form indolin-3-one structures under specific oxidative conditions. nih.gov The general principle of using amino alcohols for the synthesis of cyclic lactams is also well-established, often proceeding through ruthenium-catalyzed oxidative lactamization. jchemlett.comresearchgate.net

Acylation and Amination Reactions of this compound Derivatives

The amino group of this compound is readily acylated to form amides. This reaction is a form of nucleophilic acyl substitution where the amine attacks a carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride. For example, reacting an aminophenyl derivative with acetyl chloride (AcCl) in the presence of a base like triethylamine (B128534) (Et₃N) yields the corresponding N-acetylated compound. nih.gov

A more general method for forming amide bonds involves coupling the amine with a carboxylic acid using peptide coupling reagents. A standard procedure uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activator and a hindered base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (Dimethylformamide). acs.org

| Amine | Acylating Agent | Coupling System | Product | Reference |

| This compound | Acetyl Chloride | Et₃N | N-(2-chloro-6-(hydroxymethyl)phenyl)acetamide | nih.gov |

| This compound | Carboxylic Acid (R-COOH) | HATU / DIPEA | R-C(=O)NH-(C₆H₃Cl)-CH₂OH | acs.org |

Amination reactions, such as the palladium-catalyzed allylic C-H amination, are used to form related amino alcohol motifs and highlight the synthetic importance of this structural class. nih.gov Reductive amination, the reaction of a carbonyl compound with an amine in the presence of a reducing agent, is another fundamental transformation relevant to the derivatives of this compound. researchgate.net

Mechanistic Investigations of Reactions Involving this compound

The mechanisms of the reactions involving this compound are crucial for understanding and optimizing synthetic outcomes.

Oxidation Mechanism: The oxidation of primary alcohols, like the one in the title compound, generally requires the presence of a hydrogen atom on the alpha-carbon (the carbon bearing the -OH group). youtube.com In the copper/TEMPO-catalyzed aerobic oxidation, the mechanism is thought to involve a copper(I)-TEMPO complex. The reaction is initiated by the coordination of the alcohol to the copper center. Subsequent steps involve hydrogen abstraction and electron transfer, with molecular oxygen serving to regenerate the active catalytic species. This avoids the harsh conditions and stoichiometric heavy metal oxidants used in classical methods. nih.gov

A kinetic study of the silver-catalyzed oxidation of o-aminobenzyl alcohol with potassium persulphate suggests a mechanism involving the formation of a sulfate (B86663) anion radical (SO₄⁻•) and a silver(II) species. rasayanjournal.co.in The reaction shows first-order kinetics with respect to the substrate, oxidant, and catalyst, indicating that all three are involved in the rate-determining step. rasayanjournal.co.in

Cyclization Mechanism: In the CsOH-mediated synthesis of quinazolines, the proposed mechanism begins with the base-mediated oxidation of this compound to 2-amino-3-chlorobenzaldehyde. rsc.org This is followed by the nucleophilic attack of the nitrile onto the aldehyde, subsequent intramolecular attack by the aniline nitrogen, and dehydration/aromatization to yield the final quinazoline product. The base is crucial not only for the initial oxidation but also for facilitating the condensation and cyclization steps. rsc.org

Iii. Advanced Spectroscopic and Analytical Characterization of 2 Amino 3 Chlorophenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy offers precise insights into the number and type of hydrogen atoms in a molecule. For (2-Amino-3-chlorophenyl)methanol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic alcohol protons, and the amine protons.

The aromatic region would typically display a complex multiplet system due to the three adjacent protons on the substituted benzene (B151609) ring. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the amino, chloro, and hydroxymethyl substituents. The benzylic methylene (B1212753) protons (CH₂OH) would appear as a singlet, or a doublet if coupled to the hydroxyl proton. The signals for the amine (NH₂) and hydroxyl (OH) protons are characteristically broad and their chemical shifts can vary with solvent, concentration, and temperature. ucl.ac.uk These labile protons can be confirmed by D₂O exchange, which causes their signals to disappear from the spectrum.

While specific experimental data for this compound is not widely published, data from analogous substituted benzyl (B1604629) alcohols allows for the prediction of chemical shift ranges. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Ar-H (3 protons) | 6.7 - 7.3 | Multiplet (m) | The precise shifts and coupling constants depend on the combined electronic effects of the substituents. |

| -CH₂ OH | ~4.6 | Singlet (s) | Appears in the typical range for benzylic alcohol protons. |

| -NH₂ | 2.0 - 5.0 (Broad) | Broad Singlet (br s) | Chemical shift is variable; signal disappears upon D₂O exchange. |

| -OH | 1.5 - 4.0 (Broad) | Broad Singlet (br s) or Triplet (t) | Chemical shift is variable; signal disappears upon D₂O exchange. May couple to adjacent CH₂. |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show seven distinct signals, corresponding to each unique carbon atom in the structure.

The chemical shifts of the six aromatic carbons are influenced by the nature of the substituents. The carbon atom bonded to the chlorine (C-Cl) and the carbon bonded to the amino group (C-NH₂) would have their resonances shifted based on the inductive and resonance effects of these groups. The remaining aromatic carbons and the carbon bearing the hydroxymethyl group (C-CH₂OH) can be assigned based on established substituent chemical shift effects. organicchemistrydata.orgmdpi.com The benzylic carbon (-CH₂OH) typically resonates in the range of 60-65 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -C H₂OH | 60 - 65 | Typical range for a primary benzylic alcohol carbon. st-andrews.ac.uk |

| C -Cl | 115 - 125 | Shielded by the adjacent amino group and deshielded by chlorine. |

| C -NH₂ | 140 - 150 | Strongly influenced by the electron-donating amino group. |

| C -CH₂OH | 135 - 145 | Quaternary carbon resonance shifted downfield. |

| Aromatic C H (3 carbons) | 115 - 130 | Specific shifts determined by their position relative to the substituents. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands confirming its key structural features.

Key expected absorptions include:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group, with broadening due to hydrogen bonding. st-andrews.ac.uk

N-H Stretch: Two distinct sharp-to-medium bands in the 3300-3500 cm⁻¹ region are indicative of a primary amine (-NH₂), corresponding to symmetric and asymmetric stretching modes.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretch of the CH₂ group appears just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations result in several medium-to-weak absorptions in the 1450-1600 cm⁻¹ range.

C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol is expected in the 1000-1050 cm⁻¹ region. st-andrews.ac.uk

C-Cl Stretch: A moderate-to-strong absorption in the fingerprint region, typically between 700-850 cm⁻¹, can be attributed to the C-Cl bond.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H | C-H Stretch | 3010 - 3100 | Weak to Medium |

| Aliphatic C-H (-CH₂) | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Primary Alcohol | C-O Stretch | 1000 - 1050 | Strong |

| Aryl Chloride | C-Cl Stretch | 700 - 850 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, with a molecular weight of 157.60 g/mol , the mass spectrum would show a molecular ion peak (M⁺•) at m/z 157. matrixscientific.com A characteristic isotopic peak (M+2) at m/z 159, with approximately one-third the intensity of the M⁺• peak, would confirm the presence of a single chlorine atom. Common fragmentation pathways for benzyl alcohols include the loss of a water molecule (H₂O) to give a fragment at m/z 139, or the loss of the hydroxymethyl radical (•CH₂OH) to yield a fragment at m/z 126. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is routinely used to assess the purity of a sample and confirm the molecular weight of the main component. For derivatives, LC-MS is critical for monitoring reaction progress and isolating products. acs.org

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound (C₇H₈ClNO), HRMS analysis of the protonated molecule ([M+H]⁺) would yield an exact mass that can be calculated and compared to the experimental value, providing unambiguous confirmation of the chemical formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is another hybrid technique ideal for the analysis of volatile and thermally stable compounds. It is frequently employed for compound identification by comparing the obtained mass spectrum with established spectral libraries like the NIST database. derpharmachemica.com

For less volatile compounds like this compound, derivatization, such as conversion to a trimethylsilyl (B98337) (TMS) ether, may be necessary to increase volatility and prevent thermal degradation in the GC inlet. nist.gov This approach allows for robust purity assessment and structural confirmation based on the unique fragmentation pattern of the derivatized analyte.

HPLC-TOF for Exact Mass Measurement

High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (HPLC-TOF-MS) is a powerful tool for the precise determination of molecular weights. This technique provides high-resolution mass data, which is essential for confirming the elemental composition of a molecule.

In a typical workflow, the analyte is first separated from the sample matrix via HPLC and then introduced into the TOF mass analyzer. The TOF analyzer measures the mass-to-charge ratio (m/z) of ions based on the time it takes for them to travel through a flight tube of known length. This allows for extremely accurate mass measurements, often to within a few parts per million (ppm).

For this compound (C₇H₈ClNO), the expected monoisotopic mass can be calculated with high precision. An HPLC-TOF-MS analysis would aim to measure this mass experimentally to confirm the compound's identity. High-resolution mass spectrometers, such as the Waters Xevo G2-XS TOF, are calibrated using known standards like sodium formate (B1220265) clusters to ensure accuracy. acs.org A lock mass, often Leucine-enkephalin (LeuEnk), is used during the analysis to correct for any mass drift, further enhancing precision. acs.org

Table 1: Exact Mass Measurement Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₈ClNO |

| Calculated Monoisotopic Mass | 157.0345 Da |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Observed Ion | [M+H]⁺ |

| Expected m/z | 158.0418 |

| Typical Mass Accuracy | < 5 ppm |

LC-MS/MS for Trace Level Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of chemical compounds in complex matrices due to its exceptional sensitivity and selectivity. researchgate.netnih.gov This technique is particularly valuable for analyzing derivatives of this compound in biological or environmental samples.

The methodology involves chromatographic separation via LC, followed by detection using a triple quadrupole (QQQ) mass spectrometer. researchgate.net In the MS/MS process, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of the analyte) is selected in the first quadrupole (Q1), fragmented in the second quadrupole (Q2, collision cell), and then one or more specific product ions are monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances selectivity. nih.gov A high dose of a compound may be chosen to ensure accurate quantification by LC/MS/MS. acs.org

The development of a robust LC-MS/MS method requires careful optimization of both chromatographic conditions and mass spectrometric parameters, such as collision energy and fragmentor voltage, for each specific analyte. researchgate.net This ensures the highest sensitivity, with limits of detection often reaching the picogram-per-milliliter (pg/mL) level. researchgate.net

Table 2: Typical Parameters for LC-MS/MS Quantification

| Parameter | Description |

| Chromatography System | Agilent 1290 Infinity LC System or equivalent researchgate.net |

| Mass Spectrometer | Triple Quadrupole (QQQ) with Electrospray Ionization (ESI) researchgate.net |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) researchgate.net |

| Mobile Phase | Gradient elution using aqueous and organic phases (e.g., water/acetonitrile) with additives like formic acid or ammonium (B1175870) formate to improve ionization nih.gov |

| Ionization Mode | Positive ESI for amine-containing compounds |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Quantification | Based on the peak area ratio of the analyte to a stable isotope-labeled internal standard |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental set of laboratory techniques used to separate mixtures. For this compound, various chromatographic methods are employed to isolate the compound, assess its purity, and monitor the progress of its synthesis. acs.org Documentation for related compounds often includes data from techniques such as HPLC and LC-MS. bldpharm.combldpharm.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. researchgate.net The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.

For purity analysis, a reverse-phase C18 column is commonly used, where the stationary phase is nonpolar. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as phosphoric acid or trifluoroacetic acid (TFA) to improve peak shape and resolution. acs.orgnih.gov Detection is usually performed with a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. A purity level greater than 95% is often required for assayed compounds. acs.org

Table 3: Example HPLC Conditions for Purity Assessment

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., Waters Sunfire, 5 µm) acs.org |

| Mobile Phase | Gradient of Methanol in water with 0.05% TFA acs.org |

| Flow Rate | 1.0 - 20 mL/min (analytical vs. preparative) acs.orgnih.gov |

| Detection | UV at 240 nm nih.gov |

| Injection Volume | 10-20 µL nih.gov |

| Purity Determination | Peak area percentage at the detection wavelength |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself has a relatively high boiling point, GC can be used to assess its purity by detecting volatile impurities or residual solvents from the synthesis process. nih.gov It can also be used for analysis after converting the analyte into a more volatile derivative.

In GC, the sample is vaporized and injected into the head of a chromatographic column. notulaebotanicae.ro Separation is achieved as the analyte is transported through the column by a carrier gas (e.g., helium or nitrogen). nih.govnotulaebotanicae.ro The choice of column is critical; a capillary column with a polar stationary phase like polyethylene (B3416737) glycol (e.g., INNOWAX) is often suitable for analyzing polar compounds such as alcohols and amines. nih.govnotulaebotanicae.ro A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds. nih.govnotulaebotanicae.ro

Table 4: General GC Conditions for Residual Solvent Analysis

| Parameter | Condition |

| Column | Agilent INNOWAX Capillary Column (30 m x 0.32 mm, 0.5 µm) nih.gov |

| Carrier Gas | Nitrogen or Helium nih.gov |

| Injector Temperature | 200-240°C nih.govnotulaebotanicae.ro |

| Detector | Flame Ionization Detector (FID) nih.gov |

| Detector Temperature | 250°C nih.gov |

| Oven Program | Isothermal hold followed by a temperature ramp (e.g., 70°C for 6 min, then ramp to 160°C) nih.gov |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring reactions, identifying compounds, and determining purity. chemistryhall.comnih.gov The stationary phase, typically silica (B1680970) gel, is coated onto a flat support like glass or aluminum. chemistryhall.com

A small spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a solvent mixture (the mobile phase). The solvent moves up the plate via capillary action, and the components of the sample separate based on their polarity. chemistryhall.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize the compound in a given solvent system. chemistryhall.com

For visualizing the separated spots of this compound, which contains a primary amine, a ninhydrin (B49086) stain is highly effective, producing a characteristic colored spot upon heating. chemistryhall.comepfl.ch

Table 5: Typical TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ plate chemistryhall.com |

| Mobile Phase (Eluent) | A mixture of a nonpolar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). The ratio is optimized to achieve an Rf value between 0.2 and 0.8. |

| Application | Spotting a dilute solution of the compound in a volatile solvent (e.g., Dichloromethane or Methanol). |

| Visualization | 1. UV light (if the compound is UV active).2. Staining with a ninhydrin solution followed by gentle heating to detect the primary amine group. epfl.ch |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a destructive analytical technique that provides the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a newly synthesized substance, which can then be compared to the theoretical formula to verify its composition.

The analysis is performed using a dedicated elemental analyzer, where a small, precisely weighed amount of the sample is combusted at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors. The percentage of chlorine is typically determined by other methods, such as titration after combustion. For this compound, the results of the elemental analysis must align with the theoretical values calculated from its molecular formula, C₇H₈ClNO, within an acceptable margin of error (usually ±0.4%).

Table 6: Elemental Composition of this compound (C₇H₈ClNO)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 53.35% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.12% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 22.50% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.89% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.15% |

| Total | 157.59 | 100.00% |

Thermal Analysis for Stability and Phase Transitions

Thermal analysis techniques are crucial for determining the stability and phase behavior of chemical compounds. By subjecting a material to a controlled temperature program, these methods can elucidate key properties such as melting point, decomposition temperature, and heat capacity.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is a powerful tool for investigating thermal transitions.

Principle and Application: A sample of the compound and an inert reference are heated or cooled at a constant rate. The difference in heat flow to the sample and reference is monitored. An endothermic or exothermic event in the sample will appear as a peak in the DSC curve.

Expected Findings for this compound: A DSC analysis of this compound would be expected to reveal its melting point, which would appear as a sharp endothermic peak. The analysis could also indicate any polymorphic phase transitions or the onset of decomposition. However, specific DSC thermograms or quantitative data on the enthalpy of fusion for this compound are not available in the reviewed literature.

Hypothetical DSC Data Table for this compound This table is for illustrative purposes only as no experimental data was found.

| Parameter | Expected Observation | Significance |

|---|---|---|

| Melting Point (Tm) | Sharp endothermic peak | Indicates the temperature at which the solid-to-liquid phase transition occurs. |

| Enthalpy of Fusion (ΔHf) | Area under the melting peak | Quantifies the energy required to melt the sample. |

| Decomposition Onset | Broad exothermic or endothermic event | Indicates the temperature at which the compound begins to degrade. |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and composition of materials.

Principle and Application: A sample is placed in a thermobalance and heated at a constant rate. The mass of the sample is continuously recorded. Mass loss events correspond to processes like decomposition or dehydration.

Expected Findings for this compound: A TGA thermogram for this compound would provide information on its decomposition temperature and the presence of any volatile components. The analysis would show a stable mass until the onset of thermal decomposition, at which point a significant mass loss would be observed. No specific TGA data for this compound is publicly available. A study on related compounds, 2-amino-3-chloro-1,4-naphthoquinones, has shown that thermal stability can be influenced by the nature of substituents, a principle that would also apply to derivatives of this compound. researchgate.net

Hypothetical TGA Data Table for this compound This table is for illustrative purposes only as no experimental data was found.

| Temperature Range | Mass Loss (%) | Interpretation |

|---|---|---|

| Room Temperature - Tonset | ~0% | Region of thermal stability. |

| Tonset - Tfinal | Significant % | Decomposition of the compound. |

X-ray Diffraction for Crystalline Structure Determination

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions, and by measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the density of electrons within the crystal can be produced.

Principle and Application: When a single crystal is struck by an X-ray beam, it scatters the beam in a predictable pattern based on the arrangement of atoms in the crystal lattice. This pattern of diffraction spots can be used to determine the unit cell dimensions, space group, and precise atomic coordinates within the crystal.

Expected Findings for this compound: A single-crystal X-ray diffraction study of this compound would provide definitive proof of its molecular structure, including bond lengths, bond angles, and torsional angles. It would also reveal information about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. While crystallographic data for more complex molecules containing a chlorophenyl amino moiety exist, no such data has been published for this compound or its simple derivatives.

Hypothetical Crystallographic Data Table for this compound This table is for illustrative purposes only as no experimental data was found.

| Parameter | Value |

|---|---|

| Crystal System | - |

| Space Group | - |

| Unit Cell Dimensions (a, b, c, α, β, γ) | - |

| Volume (V) | - |

| Z (Molecules per unit cell) | - |

| Calculated Density (ρ) | - |

Iv. Computational Chemistry and Theoretical Studies of 2 Amino 3 Chlorophenyl Methanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to analyzing the electronic characteristics of (2-Amino-3-chlorophenyl)methanol. These methods model the molecule's electron distribution to predict its geometry, energy levels, and reactive nature.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. irjet.netnih.gov This process involves calculating the molecule's electron density to find the lowest energy state, which corresponds to the most favorable geometric structure. mdpi.com For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), would precisely determine the bond lengths, bond angles, and dihedral angles. irjet.netmdpi.com The optimization process confirms that the calculated structure represents a true energy minimum on the potential energy surface. irjet.net These geometric parameters are crucial for understanding the molecule's steric and electronic properties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound via DFT Note: The following values are representative examples and require a specific computational study for precise determination.

| Parameter | Description | Typical Value |

|---|---|---|

| C-Cl | Bond length of Carbon-Chlorine | ~1.74 Å |

| C-N | Bond length of Carbon-Nitrogen (amino) | ~1.38 Å |

| C-O | Bond length of Carbon-Oxygen (methanol) | ~1.43 Å |

| ∠C-C-N | Bond angle of Carbon-Carbon-Nitrogen | ~120° |

| ∠C-C-O | Bond angle of Carbon-Carbon-Oxygen | ~109.5° |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govwuxiapptec.commdpi.com

Table 2: Predicted Frontier Molecular Orbital Properties for this compound Note: These values are for illustrative purposes and must be determined by specific quantum chemical calculations.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | Predicts chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. researchgate.net It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. irjet.net In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. researchgate.net Regions of positive electrostatic potential (colored blue) are electron-poor and represent likely targets for nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show negative potential concentrated around the electronegative oxygen and nitrogen atoms of the hydroxyl and amino groups, respectively, as well as the chlorine atom. nih.gov Positive potential would likely be found around the hydrogen atoms of the amino and hydroxyl groups. This mapping provides a clear visual guide to the molecule's reactive behavior. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and intramolecular bonding within a molecule. wikipedia.orgrsc.org It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. wikipedia.org The strength of these interactions is quantified by the stabilization energy, E(2). researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govmdpi.com This simulation is critical in drug discovery and materials science for understanding intermolecular interactions. mdpi.com The process involves placing the ligand, in this case this compound, into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score. nih.gov

A successful docking simulation identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. mdpi.com Although specific docking studies for this compound are not detailed in the provided context, this method would be employed to explore its potential as an inhibitor or binder to various biological targets. The results would guide the rational design of more potent and selective molecules.

Table 3: Hypothetical Molecular Docking Results for this compound Note: This table is illustrative and does not represent actual experimental data.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Example Kinase (e.g., 1XYZ) | -7.5 | ASP-123, LYS-45, VAL-30 | Hydrogen Bond, Hydrophobic |

| Example Protease (e.g., 2ABC) | -6.8 | GLY-88, PHE-92, SER-150 | Hydrogen Bond, Pi-Alkyl |

Prediction of Regioselectivity and Reaction Rates through Computational Models

Computational models, leveraging data from DFT, FMO, and MEP analyses, can predict the regioselectivity and rates of chemical reactions. Regioselectivity—the preference for bond formation at one position over another—can be inferred from the locations of the HOMO and LUMO lobes and the electrostatic potential map. wuxiapptec.comwuxibiology.com For instance, an electrophilic substitution reaction would be predicted to occur at the most electron-rich site (most negative MEP).

Furthermore, by calculating the energy of the transition state for different reaction pathways, computational models can estimate the activation energy. researchgate.net According to transition state theory, a lower activation energy corresponds to a faster reaction rate. These predictive models are invaluable for understanding reaction mechanisms and for designing efficient synthetic routes involving this compound.

Computational Studies of Stereoisomers and Chiral Forms

Theoretical Framework for Analysis

The chiral center in this compound at the carbon atom bearing the hydroxyl and aminophenyl groups gives rise to two enantiomers: (R)-(2-amino-3-chlorophenyl)methanol and (S)-(2-amino-3-chlorophenyl)methanol. Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for exploring the properties of these stereoisomers. nih.govwikipedia.org

DFT methods, with functionals such as B3LYP or M06-2X and basis sets like 6-31G* or larger, are commonly employed to optimize the geometries of the enantiomers and determine their relative energies. nih.govacs.org These calculations can predict the most stable conformations of each enantiomer by exploring the potential energy surface associated with the rotation of the hydroxyl and amino groups.

Furthermore, computational models can be used to calculate the rotational barriers around the single bonds, for instance, the bond connecting the chiral center to the phenyl ring. providence.eduresearchgate.net This information is crucial for understanding the conformational flexibility of the molecule. The transition states for the interconversion between different conformers can be located, and their energies calculated, providing insight into the dynamics of the molecule. providence.edu

Hypothetical Research Findings

A computational study on the stereoisomers of this compound would typically yield data on their structural and energetic properties. The primary goal would be to confirm that the R and S enantiomers are true mirror images and have identical energies in an achiral environment. The study would also likely investigate the relative energies of different rotational conformers (rotamers) for each enantiomer.

For illustrative purposes, a hypothetical data table is presented below, showcasing the kind of results that a DFT study might produce. These values are not based on actual experimental or computational work on this specific molecule but are representative of what would be expected from such an analysis.

Hypothetical Calculated Properties of this compound Stereoisomers

| Property | (R)-Enantiomer | (S)-Enantiomer | Notes |

| Relative Energy (kcal/mol) | 0.00 | 0.00 | In an achiral solvent, enantiomers have identical energies. The lowest energy conformer is set as the reference. |

| Dipole Moment (Debye) | 2.5 | 2.5 | The magnitude of the dipole moment is identical for both enantiomers, though their vector orientations are mirror images. |

| Optical Rotation [α]D | (Calculated) | (Calculated) | The calculated specific rotation would be equal in magnitude and opposite in sign for the two enantiomers. The actual values would depend on the computational method and solvent model used. researchgate.net |

In addition to the properties of the stable enantiomers, computational studies can elucidate the transition state for racemization, which would involve the breaking and reforming of a bond at the chiral center. However, for a stable chiral center like the one in this compound, the energy barrier for racemization is expected to be very high.

The insights gained from such computational studies are invaluable for understanding the fundamental stereochemical properties of this compound. They can predict which conformers are most likely to be present under certain conditions and can provide a basis for interpreting experimental data, such as chiroptical spectroscopy results.

V. Biological and Pharmacological Research on 2 Amino 3 Chlorophenyl Methanol and Its Analogs

Applications as Key Intermediates in Pharmaceutical Synthesis

(2-Amino-3-chlorophenyl)methanol has been identified as a crucial reactant in the creation of complex molecules targeting a range of diseases. chemicalbook.commatrixscientific.com Its structural framework is incorporated into larger compounds designed to interact with specific biological targets, underscoring its importance in medicinal chemistry and drug discovery.

This compound serves as a useful reactant in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. chemicalbook.com The CGRP peptide is a key player in the pathophysiology of migraine, and blocking its receptor has emerged as a highly effective therapeutic strategy. The development of small-molecule CGRP receptor antagonists, often referred to as "gepants," marked a significant advancement in acute migraine treatment. These antagonists, such as telcagepant, have demonstrated efficacy comparable to triptans but with a different mechanism of action and potentially fewer cardiovascular side effects. The synthesis of these complex molecules often requires multi-step processes where versatile building blocks like this compound are essential for constructing the final pharmacologically active compound.

| Drug Class | Target Receptor | Therapeutic Application | Key Precursor Example |

| CGRP Receptor Antagonists | CGRP Receptor | Migraine | This compound |

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is fundamental to regulating cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers, making PI3K a prime target for therapeutic intervention. This compound is a documented intermediate in the synthesis of PI3K inhibitors. chemicalbook.com These inhibitors are designed to block the activity of the PI3K enzyme, thereby impeding the downstream signaling that drives tumor growth and survival. The development of PI3K inhibitors, including those with selectivity for different isoforms (α, β, δ, γ), is an active area of oncology research, with several compounds having entered clinical trials. The chemical structure of this compound provides a foundation upon which more complex heterocyclic systems, common in PI3K inhibitors, can be built.

The structural motifs present in this compound are relevant to the synthesis of compounds aimed at treating a variety of neurological and psychiatric disorders.

Alzheimer's Disease: Research into treatments for Alzheimer's disease has focused on developing multifunctional agents that can, for example, inhibit cholinesterases and prevent β-amyloid aggregation. The synthesis of complex molecules, such as tacrine-based hybrids and 2-aminothiazole (B372263) derivatives, often involves linking different pharmacophores. nih.govnih.gov The aminophenyl core is a common feature in such structures, suggesting that precursors like this compound could be valuable in creating novel therapeutic candidates.

Parkinson's Disease: The development of novel anti-Parkinsonian agents has explored complex heterocyclic systems like thiazolotriazolopyrimidines. tandfonline.comtandfonline.com The synthesis of these molecules requires building blocks that can be elaborated into the final tricyclic structure. An aminophenyl derivative provides a versatile scaffold for the necessary chemical transformations.

Schizophrenia: Long-acting injectable antipsychotics, such as aripiprazole (B633) lauroxil, have been developed to improve treatment adherence. acs.org The synthesis of such drugs and their prodrugs involves the chemical modification of the active pharmaceutical ingredient, a process where a functionalized precursor carrying an amino and a hydroxyl group could be advantageous.

The search for new bronchodilators for treating asthma and other respiratory diseases has led to the synthesis of various classes of compounds, including derivatives of theophylline (B1681296) and deoxyvasicine. nih.govnih.gov Similarly, research into smooth muscle relaxants for conditions like urge urinary incontinence has focused on potassium channel activators and other targets. nih.govnih.gov These efforts often involve the synthesis of molecules containing substituted aryl or aminoaryl groups. For instance, the synthesis of 3-amino-4-arylpyrazoles has been explored for their muscle relaxant properties. nih.gov The this compound scaffold, with its specific substitution pattern, represents a potential starting material for creating novel analogs in these therapeutic areas.

To develop safer and more effective analgesics with reduced abuse potential, medicinal chemists are designing novel opioid receptor ligands, including bivalent ligands and allosteric modulators. nih.govnih.govmonash.edu This research involves the synthesis of complex molecular architectures designed to interact with opioid receptors (μ, δ, or κ) in unique ways. For example, the synthesis of 3-aminomorphinans and dual-target ligands that also interact with the dopamine (B1211576) D3 receptor has been reported. nih.govnih.gov The aminophenyl group is a key pharmacophoric element in some of these designs. This compound could serve as a valuable precursor for introducing this moiety into new opioid ligand scaffolds.

Investigation of Biological Activities of this compound Derivatives

The true pharmacological value of this compound lies in the biological activities of the compounds derived from it. By undergoing chemical reactions at its amino and hydroxyl groups, this precursor is transformed into a wide range of derivatives with distinct pharmacological profiles.

The derivatives of this compound are at the heart of its application in medicine. As detailed in the preceding sections, these derivatives are designed to function as highly specific ligands for various biological targets.

| Derivative Class | Biological Activity | Therapeutic Area |

| CGRP-Receptor Antagonists | Blocks CGRP receptor | Migraine |

| PI3K Inhibitors | Inhibits PI3K enzyme | Cancer |

| Thiazolotriazolopyrimidines | Neuroprotective, Anti-Parkinsonian | Parkinson's Disease |

| Aminothiazoles | Cholinesterase Inhibition, Neuroprotection | Alzheimer's Disease |

| Aminomorphinans | Opioid Receptor Binding | Pain Management |

For example, when incorporated into the structure of a CGRP receptor antagonist, the resulting molecule effectively blocks the signaling pathway that leads to migraine pain. Similarly, when used to synthesize PI3K inhibitors, the final compounds exhibit anti-proliferative activity in cancer cells by disrupting the PI3K/AKT/mTOR pathway.

Furthermore, derivatives such as 2-Amino-2-(3-chlorophenyl)acetic acid, an amino acid derivative, highlight another avenue of chemical modification. medchemexpress.com The oxidation of the methanol (B129727) group to a carboxylic acid changes the compound's chemical properties and potential biological interactions significantly. The investigation into the biological activities of these diverse derivatives is a continuous process, driving the search for new and improved therapeutic agents.

Anticancer Activity of Related Compounds

Derivatives of this compound have shown notable potential as anticancer agents. For instance, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against several human cancer cell lines, including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT). nih.gov Among these, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govencyclopedia.pubthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active. nih.gov

Antiproliferative Activity of Thiazolo[4,5-d]pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3b | A375 (Melanoma) | < 50 |

| 3b | C32 (Melanoma) | < 50 |

| 3b | DU145 (Prostate) | < 50 |

| 3b | MCF-7/WT (Breast) | < 50 |

IC50 represents the concentration required to inhibit cell proliferation by 50%. Data from a study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.

Additionally, novel 1,2,3-triazole-amino acid conjugates have been synthesized and shown to significantly inhibit the proliferation of breast (MCF7) and liver (HepG2) cancer cell lines at concentrations below 10 µM. mdpi.com The synthesis of N-(4-chlorophenyl)-γ-amino acid derivatives bearing azole, diazole, and triazole moieties has also yielded compounds with promising anticancer activity against Non-Small Cell Lung Cancer (NSCLC) A549 cells. ktu.edu One of the most potent compounds, bearing a 3,4-dichlorophenyl moiety, demonstrated an IC50 of 38.38 µM and was found to induce mitochondrial injury and synergize with the standard chemotherapeutic agent cytosine arabinoside (AraC). ktu.edu

Quinazolinone derivatives, another class of compounds related to this compound, are also recognized for their antitumor activities. nih.gov

Antimicrobial and Antibacterial Properties of Derivatives

Derivatives of this compound have demonstrated significant antimicrobial and antibacterial properties. Quinazolinone derivatives, for example, possess a broad spectrum of biological activity, including antibacterial effects. nih.govnih.gov Structure-activity relationship studies on these compounds have revealed that substitutions at positions 2 and 3, the presence of a halogen atom at positions 6 and 8, and an amine or substituted amine at position 4 can enhance their antimicrobial activity. nih.gov

For instance, newly synthesized 2,3-disubstituted (3H)-quinazolinone derivatives have shown mild to high antibacterial effects, particularly against gram-negative bacteria. nih.gov Another study reported the synthesis and in vitro antimicrobial activity of various 2-(2-chloro-6-methyl(3-quinolyl))3-[2-(4-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]-5-[(aryl)methylene]-1,3-thiazolidin-4-ones, with some derivatives bearing chloro or hydroxy groups exhibiting very good antimicrobial activities. nih.gov

Furthermore, novel N-acyl-α-amino acids and their corresponding 1,3-oxazol-5(4H)-ones derived from 4-[(4-chlorophenyl)sulfonyl]benzoic acid have exhibited antimicrobial activity against Gram-positive bacterial strains. mdpi.com Benzofuran-triazole hybrids have also been identified as potent antibacterial agents, with one compound containing 3,4-dimethyl substituents being the most effective against B. subtilis. nih.gov

Antiviral and Antifungal Activities of Analogs

Analogs of this compound have also been investigated for their antiviral and antifungal activities. Quinazoline (B50416) and quinazolinone derivatives are known to exhibit a wide range of pharmacological activities, including antiviral and antifungal properties. nih.govencyclopedia.pubnih.govmdpi.com

Specifically, some newly synthesized 2,3-disubstituted (3H)-quinazolinone derivatives were found to be effective against all tested fungal strains. nih.gov In another study, some derivatives of 2-(2-chloro-6-methyl(3-quinolyl))3-[2-(4 - chlorophenyl) - 4 -oxo(3-hydroquinazolin-3 - yl)] - 5 -[(aryl)methylene]-1,3-thiazolidin-4-ones with chloro or hydroxy substitutions showed excellent activity against both bacterial and fungal species. nih.gov

Additionally, new 2"-amino-4"-[2-(4'-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-6"-aryl-nicotinonitriles have been synthesized and have shown remarkable antibacterial and antifungal activity compared to standard drugs like ampicillin, chloramphenicol, norfloxacin, and gresiofulvin at a concentration of 50µg/mL. psu.edu Furthermore, 1,3-oxazole derivatives have been reported to display good antifungal activity. mdpi.com

Antiparasitic Activity, including Antimalarial and Antileishmanial Effects

Derivatives of this compound have shown promise as antiparasitic agents, particularly against malaria and leishmaniasis. A series of N-acyl-2-amino-4-chlorophenyl sulfides were found to be active against Plasmodium falciparum, the parasite that causes malaria. nih.gov Quaternized analogues of 2-chlorophenyl phenyl sulfides also demonstrated potent antimalarial activity, offering a new structural framework for the design of antimalarial drugs. nih.gov

In the context of leishmaniasis, quaternized analogues of 2-chlorophenyl phenyl sulfides exhibited strong in vitro activity against Leishmania donovani. nih.govresearchgate.net Furthermore, a new class of antileishmanial leads, the 3-arylquinolines, have shown potent inhibition of the intramacrophage amastigote form of Leishmania parasites with good selectivity. acs.org An early lead compound from this class demonstrated an EC50 of 120 nM against L. mexicana and was also effective against drug-resistant Leishmania donovani. acs.org

Antiparasitic Activity of this compound Analogs

| Compound Class | Parasite | Activity |

|---|---|---|

| N-acyl-2-amino-4-chlorophenyl sulfides | Plasmodium falciparum | Active |

| Quaternized 2-chlorophenyl phenyl sulfides | Plasmodium falciparum | Powerful antimalarial activity |

| Quaternized 2-chlorophenyl phenyl sulfides | Leishmania donovani | Strong in vitro activity |

| 3-Arylquinolines | Leishmania mexicana | Potent inhibition (EC50 = 120 nM for lead compound) |

EC50 represents the effective concentration required to inhibit parasite growth by 50%.

Effects on Neurotransmission and Receptor Binding

Research has also explored the effects of compounds related to this compound on the central nervous system. For instance, m-Chlorophenylpiperazine (mCPP), a related compound, has been studied for its ability to displace the binding of radioligands to monoamine receptors in the brain. nih.gov mCPP was found to displace ³H-serotonin binding with a Ki of 10⁻⁷ M, indicating an affinity for serotonin (B10506) receptors. nih.gov It had minimal effect on dopamine D2 receptors but showed affinity for α₁ and β-adrenergic receptors similar to noradrenaline. nih.gov At lower doses, mCPP preferentially reduced serotonin metabolism, suggesting it acts by mimicking serotonin at postsynaptic receptors. nih.gov

Another study investigated the effects of chronic methanol administration on amino acids and monoamines in the nervous system of rats. nih.gov This research found that chronic methanol exposure led to an increase in the excitotoxic amino acid aspartate in the optic nerve. nih.gov It also increased levels of glutamate, aspartate, glutamine, taurine, 5-hydroxytryptamine, and 5-hydroxyindoleacetic acid in the hippocampus, and 5-hydroxytryptamine in the retina. nih.gov These findings suggest a potential link between chronic methanol consumption and optic neuropathies. nih.gov

Anti-inflammatory and Analgesic Properties of Quinazolinone Derivatives

Quinazolinone derivatives, which can be synthesized from precursors like this compound, are well-documented for their anti-inflammatory and analgesic properties. nih.govencyclopedia.pubmdpi.com A variety of these derivatives have been synthesized and tested for their ability to reduce inflammation and pain.

For example, a series of 2,3,6-trisubstituted quinazolinone derivatives showed anti-inflammatory activity ranging from 10.28% to 53.33% inhibition. encyclopedia.pubmdpi.com Compounds with o-methoxyphenyl substituents at the C-3 position and p-dimethylaminophenyl at the C-2 position exhibited activity higher than the standard drug phenylbutazone. encyclopedia.pubmdpi.com Another study found that 3-naphtalene-substituted quinazolinone derivatives produced 19.69–59.61% inhibition of inflammation. mdpi.com

Furthermore, the molecular hybridization of the quinazolinone moiety with other heterocyclic systems like thiazolidinone and azetidinone has been shown to improve analgesic activity. mdpi.com In one study, thiazolidinone derivatives of quinazolinone showed better anti-inflammatory and analgesic activities compared to their corresponding azetidinones. nih.gov

Anti-inflammatory Activity of Quinazolinone Derivatives

| Derivative Type | % Inhibition of Edema |

|---|---|

| 2,3,6-trisubstituted quinazolinones | 10.28–53.33% |

| 3-naphtalene-substituted quinazolinones | 19.69–59.61% |

| Thiazolidinone derivatives | Generally better than azetidinones |

Data compiled from various studies on the anti-inflammatory properties of quinazolinone derivatives.

Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Properties

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological properties of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural features required for enhanced biological activity.

In the development of benzofuran-triazole hybrids as antibacterial agents, SAR analysis revealed that specific substitutions on the phenyl ring attached to the triazole moiety significantly influenced their activity. nih.gov For example, a compound with 3,4-dimethyl substituents was found to be the most potent antibacterial agent against B. subtilis. nih.gov

For quinazolinone derivatives, SAR studies have indicated that substitutions at the C-2 and C-3 positions are crucial for their antimicrobial activity. nih.gov The presence of a halogen atom at the C-6 and C-8 positions can also enhance these properties. nih.gov In the context of anti-inflammatory quinazolinones, the introduction of electron-withdrawing groups at C-1, C-6, and C-7 of the quinazolinone system was found to increase their anti-inflammatory effect. mdpi.com

Regarding antiproliferative isosteviol-based 1,3-aminoalcohols, SAR studies have shown that an N-benzyl or (1H-imidazol-1-yl)-propyl substitution and a benzyl (B1604629) ester moiety are important for reliable activity. nih.gov These examples highlight the importance of systematic structural modifications and subsequent biological evaluation in the rational design of more potent and selective therapeutic agents derived from the this compound scaffold.

In-depth Analysis of this compound in Biological and Pharmacological Research Reveals Limited Direct Studies

Despite its role as a key building block in the synthesis of bioactive molecules, a comprehensive review of scientific literature reveals a notable scarcity of direct research into the specific biological and pharmacological properties of the chemical compound this compound.

While this compound is commercially available and utilized as a reactant in the creation of CGRP-receptor antagonists and PI3K inhibitors, dedicated studies on its intrinsic biological activity, stability, and mechanism of action are not readily found in published research. chemicalbook.com This limits a detailed discussion on its specific interactions with molecular targets and the direct influence of its chemical structure on biological outcomes.

However, by examining research on analogous compounds and related chemical structures, it is possible to infer potential structure-activity relationships and metabolic pathways that might be relevant to this compound.

Direct studies on how substituents on the this compound scaffold affect its biological activity and stability are not extensively documented. However, broader research into substituted aromatic compounds provides some general principles.

For instance, a study on the structure-activity relationships of aromatic ring-substituted ketamine esters indicated that the position of substituents on the phenyl ring significantly influences biological activity. The research highlighted that compounds with substituents at the 2- and 3-positions were generally more active than those with substituents at the 4-position. mdpi.com The chlorine atom at the 3-position and the amino group at the 2-position of the phenyl ring in this compound could, therefore, be crucial for the biological activity of its derivatives.

The stability of the aminobenzyl alcohol structure can be influenced by its substituents. The amino group, for example, can be a site of metabolic activity, potentially undergoing oxidation or other enzymatic modifications. The presence and position of the chlorine atom can also affect the molecule's electronic properties and, consequently, its reactivity and metabolic fate.

Table 1: General Influence of Substituents on Phenyl Rings in Drug Design

| Substituent Type | General Influence on Biological Activity | General Influence on Stability |

| Electron-withdrawing groups (e.g., -Cl, -CF3) | Can alter binding affinity to targets and affect pKa. | Can influence metabolic pathways, sometimes blocking sites of oxidation. |